Nickel(II) acetylacetonate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

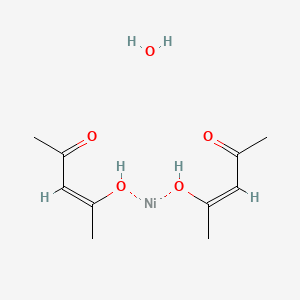

Nickel(II) acetylacetonate hydrate is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂·2H₂O. It is a blue-green crystalline compound that is soluble in organic solvents. This compound is widely used in various fields, including catalysis, materials synthesis, and organic chemistry, due to its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.

Major Products Formed:

Oxidation: Formation of nickel(III) acetylacetonate.

Reduction: Formation of nickel(0) complexes.

Substitution: Formation of new nickel(II) complexes with different ligands.

科学研究应用

Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.

Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.

作用机制

The mechanism of action of nickel(II) acetylacetonate hydrate involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center in the complex can undergo oxidation and reduction, facilitating various chemical transformations. The acetylacetonate ligands stabilize the nickel center and enhance its reactivity .

相似化合物的比较

- Cobalt(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc(II) acetylacetonate

Comparison: Nickel(II) acetylacetonate hydrate is unique due to its specific coordination environment and reactivity. Compared to cobalt(II) and copper(II) acetylacetonates, it exhibits different catalytic properties and stability. For instance, nickel(II) acetylacetonate is more effective in certain polymerization reactions compared to its cobalt and copper counterparts .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Nickel(II) acetylacetonate hydrate in laboratory settings?

this compound is typically synthesized via hydrothermal or solvothermal methods. A common protocol involves dissolving nickel precursors (e.g., NiCl₂ or Ni(acac)₂) in alkaline solutions with reducing agents like hydrazine hydrate. For example, a hydrothermal method at 120°C for 24 hours in a Teflon-lined autoclave yields nanostructured nickel hydroxide precursors . Key parameters include:

- Precursor concentration : 0.5 mmol Ni(acac)₂ in 15 mL NaOH (12 M) .

- Reducing agents : Hydrazine hydrate (9.6 mmol) for controlled reduction .

- Post-synthesis treatment : Washing with isopropanol/methanol and vacuum drying .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

- Storage : Dry, ventilated areas away from strong oxidizers .

Q. How is this compound characterized to confirm structural and chemical purity?

Common techniques include:

- X-ray diffraction (XRD) : To verify crystallinity and phase purity .

- Scanning electron microscopy (SEM) : For morphology analysis (e.g., nanosheets or nanoparticles) .

- FTIR spectroscopy : To confirm acetylacetonate ligand coordination (C=O and C-H stretches) .

- Thermogravimetric analysis (TGA) : To assess hydration levels and thermal stability .

Advanced Research Questions

Q. What methodologies optimize the catalytic activity of this compound in organic synthesis?

Catalytic efficiency is enhanced by:

- Precursor modification : Using anhydrous vs. hydrated forms to control reactivity .

- Support materials : Embedding Ni(acac)₂-derived nanoparticles on carbon or graphene for improved stability .

- Reaction conditions : Adjusting temperature (80–150°C) and solvent polarity (e.g., benzyl alcohol) to tailor selectivity in hydrogenation or polymerization .

Q. How do synthesis parameters influence the morphology of Ni(acac)₂-derived nanomaterials?

Variations in:

- Reduction time : Shorter durations (e.g., 6 hours) yield smaller nanoparticles, while longer times (24 hours) form nanosheets .

- Precursor ratios : Higher Ni(acac)₂ concentrations promote agglomeration, affecting surface area and catalytic sites .

- Temperature : Solvothermal synthesis at 180°C produces alloyed nanostructures (e.g., RuNi) with enhanced electrocatalytic activity .

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies arise from:

- Hydration state : Dihydrate (CAS 14363-16-7) vs. anhydrous (CAS 120156-44-7) forms exhibit differing ligand stability and metal center accessibility .

- Characterization gaps : Inconsistent use of TEM vs. XRD to assess nanoparticle size/distribution .

- Reaction environment : Aqueous vs. non-polar solvents alter ligand dissociation kinetics, impacting turnover rates .

Q. What role does Ni(acac)₂ play in high-entropy alloy (HEA) catalyst development?

Ni(acac)₂ serves as a Ni²⁺ precursor in HEA synthesis, where it co-decomposes with other metal acetylacetonates (e.g., Pd, Fe) under reducing conditions. Key steps include:

- Coordination-controlled decomposition : Thermal treatment (200–300°C) in inert atmospheres to form alloyed phases .

- Ligand-mediated morphology : Acetylacetonate ligands stabilize metal nuclei, enabling square atomic arrangements in 2D HEA nanosheets .

属性

CAS 编号 |

120156-44-7 |

|---|---|

分子式 |

C10H18NiO5 |

分子量 |

276.94 g/mol |

IUPAC 名称 |

4-hydroxypent-3-en-2-one;nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

InChI 键 |

HRNADIRXJROXRG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

物理描述 |

Emerald-green solid, soluble in water; [Merck Index] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。